

An In-depth Technical Guide to N-Butylpentanamide: IUPAC Nomenclature, Structure, and Synthesis

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Compound of Interest

Compound Name: *n*-Butylpentanamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylpentanamide, a secondary amide, holds significance in various chemical research and development sectors. This guide provides a comprehensive overview of its IUPAC nomenclature, chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Spectroscopic data are presented to aid in its characterization. Furthermore, this document includes graphical representations of its nomenclature logic and a typical synthetic workflow to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

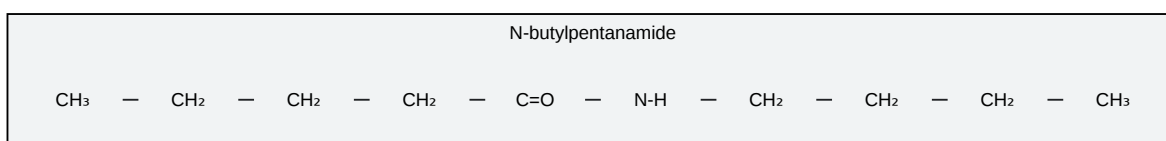
IUPAC Name and Chemical Structure

The unequivocally established IUPAC name for the compound commonly known as **n-Butylpentanamide** is **N-butylpentanamide**.^[1] This name is derived following the systematic nomenclature rules for amides. The "pentanamide" portion indicates a five-carbon acyl group (pentanoyl group) derived from pentanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a nitrogen atom. The "N-butyl" prefix specifies that a butyl group is substituted onto the nitrogen atom of the amide.

The chemical structure of **N-butylpentanamide** is characterized by a nine-carbon aliphatic chain with a central amide functional group.

Key Structural Identifiers:

- Molecular Formula: $C_9H_{19}NO$ [\[1\]](#)
- SMILES: CCCCC(=O)NCCCC[\[1\]](#)
- InChIKey: PKOPLDUHARSIKV-UHFFFAOYSA-N[\[1\]](#)



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Figure 1: Chemical structure of **N-butylpentanamide**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **N-butylpentanamide** is provided below. These data are crucial for its identification, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of **N-butylpentanamide**

Property	Value	Source
Molecular Weight	157.25 g/mol	[1]
XLogP3	2.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	6	[1]
Exact Mass	157.146664230 Da	[1]
Kovats Retention Index (Standard non-polar)	1338	[1]

Table 2: Spectroscopic Data of **N-butylpentanamide**

Technique	Data	Source
^1H NMR	Predicted chemical shifts: δ ~ 0.9 (t, 6H), 1.2-1.6 (m, 8H), 2.1 (t, 2H), 3.2 (q, 2H), 5.5 (br s, 1H)	General NMR prediction
^{13}C NMR	A ^{13}C NMR spectrum is available on PubChem, though specific peak values are not tabulated.	[1]
FTIR (cm^{-1})	C=O Stretch (Amide I): 1640–1680 (Strong), N-H Stretch: 3300–3400 (Medium), N-H Bend (Amide II): ~1550 (Medium), Aliphatic C-H Stretch: 2850–2960 (Medium)	General spectroscopic data
Mass Spec.	Molecular Ion $[\text{M}]^+$: m/z 157, Protonated Molecular Ion $[\text{M}+\text{H}]^+$: m/z 158. Common fragments from α -cleavage.	[2]

Experimental Protocol: Synthesis of N-Butylpentanamide

The following protocol outlines a standard laboratory procedure for the synthesis of **N-butylpentanamide** via the acylation of n-butylamine with pentanoyl chloride. This method is a common and efficient way to form the amide bond.

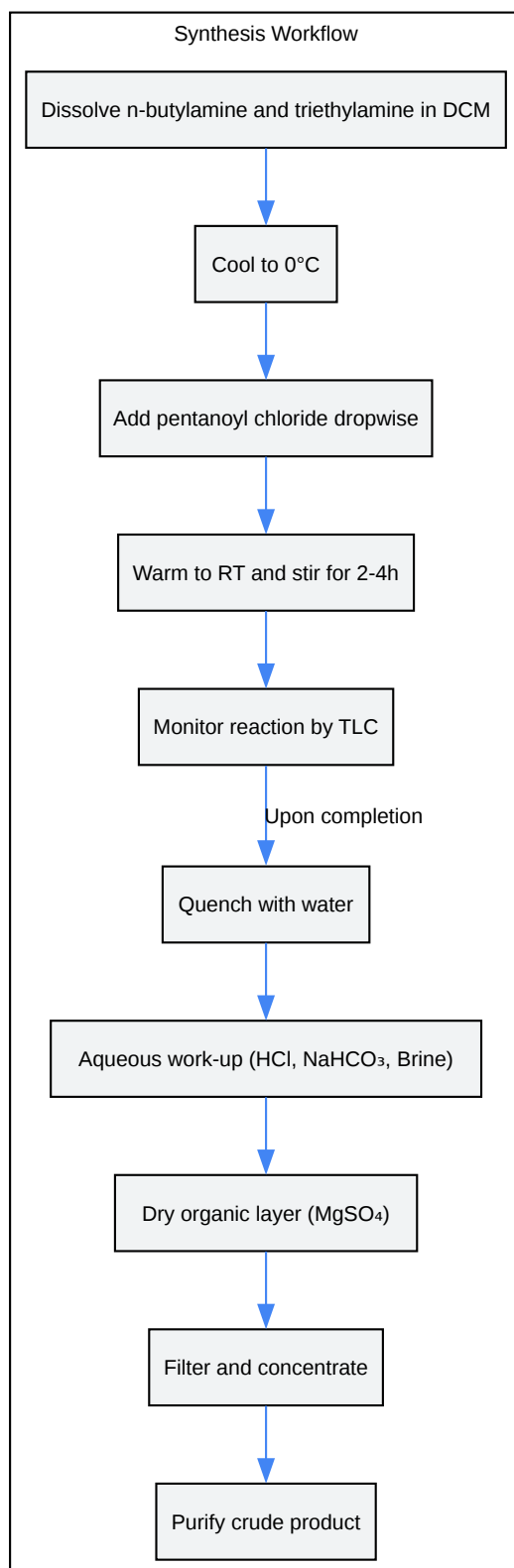
Materials

- Pentanoyl chloride
- n-Butylamine
- Triethylamine (or another suitable base)

- Anhydrous dichloromethane (or other suitable aprotic solvent)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath with continuous stirring.
- Slowly add pentanoyl chloride (1.0 equivalent) dropwise to the cooled amine solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude **N-butylpentanamide**.
- The crude product can be further purified by column chromatography or distillation.



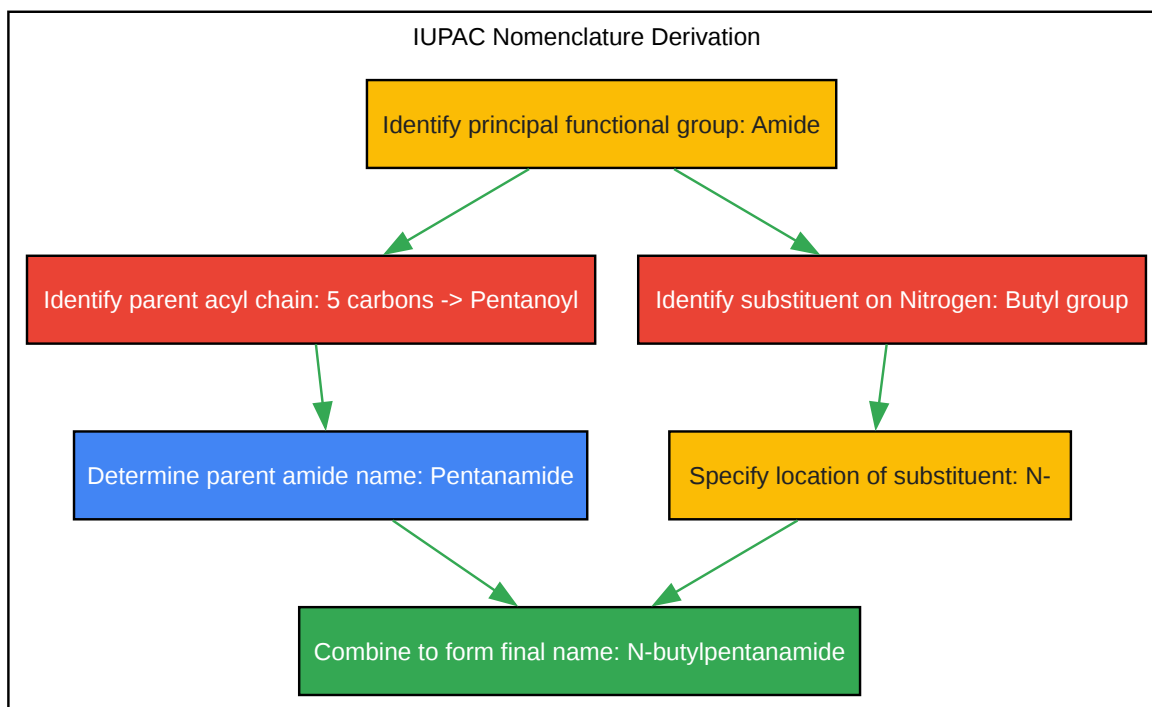
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Figure 2: Experimental workflow for the synthesis of **N-butylpentanamide**.

Signaling Pathways and Logical Relationships

IUPAC Nomenclature Logic

The naming of **N-butylpentanamide** follows a clear hierarchical logic based on the structure of the molecule.



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Figure 3: Logical flow for the IUPAC naming of **N-butylpentanamide**.

Conclusion

This technical guide provides essential information regarding **N-butylpentanamide** for researchers and professionals in the chemical and pharmaceutical sciences. The detailed breakdown of its nomenclature, structure, properties, and a reliable synthesis protocol serves as a valuable resource for laboratory applications. The inclusion of graphical representations of the nomenclature logic and experimental workflow aims to enhance the practical understanding and application of this information.

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References

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